molecular formula C7H5Cl2I B1374645 Benzene, 4-chloro-1-(chloromethyl)-2-iodo- CAS No. 882689-32-9

Benzene, 4-chloro-1-(chloromethyl)-2-iodo-

Cat. No.: B1374645
CAS No.: 882689-32-9
M. Wt: 286.92 g/mol
InChI Key: LMTOEUJWIMYGAU-UHFFFAOYSA-N
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Description

Benzene, 4-chloro-1-(chloromethyl)-2-iodo- is an organic compound with the molecular formula C7H5Cl2I It is a derivative of benzene, where the benzene ring is substituted with chlorine and iodine atoms at specific positions

Preparation Methods

The synthesis of Benzene, 4-chloro-1-(chloromethyl)-2-iodo- typically involves halogenation reactions. One common method is the chloromethylation of iodobenzene, followed by further chlorination. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired substitution pattern on the benzene ring.

Industrial production methods may involve large-scale halogenation processes, utilizing advanced reactors and continuous flow systems to achieve high yields and purity. The choice of reagents and catalysts, as well as the optimization of reaction parameters, are crucial for efficient production.

Chemical Reactions Analysis

Benzene, 4-chloro-1-(chloromethyl)-2-iodo- undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide, potassium amide, and other strong bases.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives.

    Coupling Reactions: It can undergo coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzene, 4-chloro-1-(chloromethyl)-2-iodo- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for various chemical transformations.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals

    Medicine: Research into its potential medicinal properties includes exploring its use as a precursor for drug development. Its derivatives may exhibit therapeutic effects against certain diseases.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which Benzene, 4-chloro-1-(chloromethyl)-2-iodo- exerts its effects involves its ability to undergo various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in nucleophilic aromatic substitution reactions, the compound’s halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the presence of the iodine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes.

Comparison with Similar Compounds

Benzene, 4-chloro-1-(chloromethyl)-2-iodo- can be compared with other similar compounds, such as:

    Benzene, 1-chloro-4-(chloromethyl): This compound has a similar structure but lacks the iodine atom. It undergoes similar substitution and coupling reactions but may exhibit different reactivity due to the absence of iodine.

    Benzene, 1-chloro-4-methyl: This compound has a methyl group instead of a chloromethyl group. Its reactivity and applications differ due to the presence of the methyl group, which affects its chemical behavior.

    Benzene, 1-chloro-4-iodo: This compound has both chlorine and iodine atoms but lacks the chloromethyl group. Its reactivity and applications are influenced by the different substitution pattern on the benzene ring.

The uniqueness of Benzene, 4-chloro-1-(chloromethyl)-2-iodo- lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

4-chloro-1-(chloromethyl)-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2I/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTOEUJWIMYGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)I)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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